Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 4-Chloro-2-nitrobenzaldehyde (CAS: 5551-11-1) for Advanced Chemical Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. 4-Chloro-2-nitrobenzaldehyde, identified by the CAS number 5551-11-1 , stands out as a pivotal building block.[1][2][3] Its unique trifunctional arrangement—an electrophilic aldehyde, an electron-withdrawing nitro group, and a displaceable chloro substituent on an aromatic scaffold—offers a rich platform for constructing complex molecular architectures.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide researchers, chemists, and drug development professionals with a deep, actionable understanding of this compound. We will explore its core identity, delve into a robust synthetic protocol with mechanistic justifications, map its chemical reactivity, and discuss its application as a precursor to high-value molecules. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Section 1: Core Chemical Identity and Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. 4-Chloro-2-nitrobenzaldehyde is a yellow crystalline solid, a characteristic appearance for many nitroaromatic compounds.[3][4] Its key identifiers and properties are summarized below for rapid reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 5551-11-1 | [1][2][5][6] |
| IUPAC Name | 4-chloro-2-nitrobenzaldehyde | [2] |
| Molecular Formula | C₇H₄ClNO₃ | [1][2][6] |
| Molecular Weight | 185.56 g/mol | [1][2][6] |
| Appearance | Yellow Solid / Powder | [3][4] |
| Melting Point | 66-69 °C | [4][5][7] |
| Boiling Point | 305.2 ± 27.0 °C (Predicted) | [4] |
| SMILES | C1=CC(=C(C=C1Cl)[O-])C=O | [2][6] |
| InChI Key | MZPNQUMLOFWSEK-UHFFFAOYSA-N | [2][6] |
Section 2: Synthesis and Mechanistic Insights
The reliable and scalable synthesis of 4-Chloro-2-nitrobenzaldehyde is critical for its use in multi-step synthetic campaigns. A common and effective laboratory-scale preparation starts from the readily available 4-chloro-2-nitrotoluene.[4] This transformation leverages a Vilsmeier-Haack-type reaction followed by oxidative cleavage.
Experimental Protocol: Synthesis from 4-Chloro-2-nitrotoluene
This protocol describes the conversion of the benzylic methyl group into the target aldehyde.
Step 1: Formation of the Enamine Intermediate
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-nitrotoluene (1 equivalent, e.g., 8.5 g, 0.05 mol) in dimethylformamide (DMF, ~1.2 mL per g of starting material).[4]
-
To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents, e.g., 18 g, 0.15 mol).[4]
-
Causality Note: DMF-DMA serves as a reagent to form a reactive enamine intermediate at the benzylic position. The excess is used to drive the reaction to completion.
-
-
Heat the reaction mixture to 135 °C and maintain this temperature with stirring for 48 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Oxidative Cleavage to the Aldehyde
-
After completion, cool the reaction system to room temperature.
-
In a separate beaker, prepare a solution of sodium periodate (NaIO₄) (3 equivalents, e.g., 32.1 g, 0.15 mol) in a mixture of water (100 mL) and DMF (50 mL).[4]
-
Cool the reaction flask in an ice-water bath. Slowly add the sodium periodate solution dropwise, ensuring the internal temperature remains below 20 °C.
-
Causality Note: This step is a controlled oxidative cleavage of the enamine double bond to form the aldehyde. The addition is performed at a reduced temperature to manage the exothermicity of the oxidation and prevent over-oxidation or side reactions.
-
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours to ensure the reaction proceeds to completion.[4]
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Chloro-2-nitrobenzaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Chloro-2-nitrobenzaldehyde.
Section 3: Reactivity and Synthetic Utility
The synthetic potential of 4-Chloro-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups. The interplay between these groups, governed by their electronic properties, allows for selective transformations.
-
The Aldehyde Group: As a primary reaction site, the aldehyde is susceptible to nucleophilic attack. It readily undergoes condensation reactions to form Schiff bases (imines) with primary amines, Wittig reactions to form alkenes, and can be oxidized to the corresponding carboxylic acid (4-chloro-2-nitrobenzoic acid) or reduced to a benzyl alcohol.[8][9]
-
The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ). Furthermore, the nitro group itself can be selectively reduced to an amine (-NH₂), which is a cornerstone transformation for introducing a versatile nucleophilic center, often used in the synthesis of heterocyclic compounds like quinolines or benzodiazepines.
-
The Chloro Group: Positioned para to the aldehyde and meta to the powerful nitro group, the chlorine atom can participate in SNAᵣ reactions, although it is less activated than a chlorine atom positioned ortho or para to the nitro group. Under forcing conditions with strong nucleophiles, it can be displaced.
Reactivity Map
Caption: Key reaction pathways for 4-Chloro-2-nitrobenzaldehyde.
Section 4: Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, 4-Chloro-2-nitrobenzaldehyde is a classic example of a "scaffold" molecule used to build more complex, biologically active compounds. Its utility is analogous to other critical intermediates like 4-Chloro-2-Nitrobenzoic Acid, which serve as foundational pieces in drug synthesis.[10]
-
Heterocyclic Synthesis: The sequential modification of the aldehyde and nitro groups is a powerful strategy. For instance, reduction of the nitro group to an amine, followed by an intramolecular condensation with the aldehyde (or a derivative), can lead to the formation of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
-
Precursor to APIs: The compound provides a structural framework that can be elaborated through reactions at its three functional sites. This allows chemists to systematically build complexity and introduce pharmacophores required for therapeutic activity.[10][11]
Section 5: Analytical Characterization
Confirming the purity and identity of 4-Chloro-2-nitrobenzaldehyde is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Protocol: HPLC Analysis for Purity Assessment
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-7 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration of ~10-20 µg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.
-
Causality Note: A C18 column is chosen for its versatility in retaining moderately polar organic molecules. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. UV detection at 254 nm is a reliable choice for aromatic systems.[12]
Section 6: Safety and Handling
As with any reactive chemical intermediate, proper handling of 4-Chloro-2-nitrobenzaldehyde is paramount.
-
GHS Hazard Classification: The compound is classified as an irritant.[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[4] It is recommended to store under an inert atmosphere as it may be air sensitive.[7]
-
First Aid:
By understanding its properties, synthesis, reactivity, and safe handling, researchers can effectively harness 4-Chloro-2-nitrobenzaldehyde as a powerful tool in the pursuit of novel chemical entities.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. Retrieved from Ningbo Inno Pharmchem website. [Link]
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PubChem. (n.d.). 2-Chloro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357. [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). [Link]
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Active Biopharma Corp. (n.d.). 4-Chloro-2-nitrobenzaldehyde. Retrieved from Active Biopharma Corp website. [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
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